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Compound of Interest

Compound Name: Ficine

Cat. No.: B1238727 Get Quote

This technical guide provides an in-depth overview of the gene sequence, cloning, expression,

purification, and characterization of ficin, a cysteine protease from Ficus carica (the common

fig). This document is intended for researchers, scientists, and professionals in drug

development and biotechnology who are interested in the production and application of this

industrially significant enzyme.

Ficin Gene and Protein Characteristics
Ficin (EC 3.4.22.3) is not the product of a single gene but rather a complex mixture of multiple

isoforms belonging to the papain-like cysteine protease (PLCP) family.[1][2][3][4] Genome-wide

studies of Ficus carica have identified a large family of PLCP genes, with the primary isoforms

of ficin found in latex corresponding to specific gene products.[1][2]

A 2021 study identified 31 PLCP genes in the fig genome, classifying them into subfamilies.[1]

[2] The major ficin isoforms expressed in the fruit were identified as belonging to the RD21 and

ALP subfamilies.[1] Researchers seeking the exact nucleotide sequences should query

genomic databases such as NCBI GenBank, Ensembl Plants, or the dedicated Ficus Genome

Database (FGD) using these gene identifiers.[5][6][7]

The properties of several ficin isoforms have been characterized, revealing differences in

molecular weight and isoelectric points.[4][8]

Table 1: Summary of Characterized Ficin Isoforms and Genes
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Property
Ficin B
(Example)

Ficin Isoform
C

Ficin Isoform
D

Corresponding
Genes

UniProt ID A0A182DW08 - -

FcRD21B,

FcRD21C,

FcALP1[1]

Amino Acid

Length
221[9] - -

207-505

(encoded by

FcPLCP family)

[1]

Molecular Weight

(Da)

24,114

(calculated)[9]
25,120[8] 24,500[8]

~23,100 (purified

major form)[10]

Optimal pH 6.5 - 8.5[10] - -
7.0 (for

caseinolysis)[10]

Optimal

Temperature
~50-65°C[11] - - -

Representative Amino Acid Sequence (Ficin Isoform B - Uniprot A0A182DW08)

Cloning and Recombinant Expression of Ficin
The production of recombinant ficin, typically in Escherichia coli, offers a consistent and

scalable alternative to extraction from natural latex. The general workflow involves isolation of

mRNA from Ficus carica tissue, synthesis of cDNA, PCR amplification of the target ficin gene,

ligation into an expression vector, and transformation into a suitable E. coli host strain.[8][12]
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Caption: Workflow for cloning and expression of recombinant ficin in E. coli.

Experimental Protocol: Recombinant Ficin Expression
This protocol is adapted from methodologies for expressing plant-derived genes in E. coli.[12]

[13][14]

RNA Isolation and cDNA Synthesis:

Extract total RNA from young, healthy leaves of Ficus carica using a suitable plant RNA

isolation kit or Trizol-based method.

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g.,

M-MuLV) and oligo(dT) primers.

PCR Amplification:

Design primers specific to the target ficin isoform (e.g., FcRD21B). Incorporate restriction

sites (e.g., NdeI and XhoI) into the 5' ends of the forward and reverse primers,
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respectively, for directional cloning into a pET vector.[8] Add a 6-base pair clamp upstream

of the restriction site to ensure efficient digestion.

Perform PCR using a high-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA

Polymerase) with the synthesized cDNA as a template.

Cycling Conditions (Example):

Initial Denaturation: 98°C for 30s.

30-35 Cycles:

Denaturation: 98°C for 10s.

Annealing: 55-65°C for 30s (optimize based on primer Tm).

Extension: 72°C for 30-60s (based on amplicon length).

Final Extension: 72°C for 2 min.

Analyze the PCR product on a 1% agarose gel to confirm the correct size. Purify the DNA

fragment using a gel extraction or PCR cleanup kit.

Vector Preparation and Ligation:

Digest the expression vector (e.g., pET-28a(+), which adds an N-terminal His-tag) and the

purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI).

Purify the digested vector and insert.

Set up a ligation reaction using T4 DNA Ligase, typically at a 1:3 molar ratio of vector to

insert. Incubate at room temperature for 1-2 hours or at 16°C overnight.

Transformation and Expression:

Transform chemically competent E. coli cells (e.g., BL21(DE3)) with 5-10 µL of the ligation

mixture via heat shock.[15]
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Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,

kanamycin for pET-28a). Incubate overnight at 37°C.

Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C

with shaking.

Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB broth. Grow at 37°C

with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[14]

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.5-1.0 mM.

Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 20-30°C)

to improve protein solubility.[14]

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet can

be stored at -80°C.

Ficin Purification Protocols
Purification strategies differ for native ficin from latex and recombinant ficin from bacterial

culture. Recombinant ficin with an affinity tag (e.g., His-tag) can be purified in a single

chromatography step.

Protocol: Purification of Recombinant His-tagged Ficin
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Caption: Workflow for the purification of His-tagged recombinant ficin.
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Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH₂PO₄,

300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication on ice.

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant, which contains the soluble recombinant ficin.

Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified supernatant onto the column.

Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300

mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the His-tagged ficin with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250

mM imidazole, pH 8.0).

Buffer Exchange: If necessary, dialyze the purified protein against a suitable storage buffer

(e.g., PBS, pH 7.4) and concentrate.

Analysis: Verify purity and molecular weight using SDS-PAGE.

Protocol: Purification of Native Ficin from Latex
This multi-step chromatographic process is required to separate ficin isoforms from the

complex mixture of proteins in fig latex.[4]
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Caption: General workflow for the purification of native ficin from fig latex.

Latex Collection and Clarification: Collect fresh latex from the unripe fruit or stems of F.

carica. Centrifuge at 3,000-14,000 x g for 15-20 minutes at 4°C to remove rubber and other

insoluble debris. The supernatant is the crude enzyme extract.[11]

Ion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g.,

DEAE-Cellulose) equilibrated with a low-salt buffer. Elute the bound proteins using a salt

gradient (e.g., 0-1 M NaCl). Collect fractions and assay for proteolytic activity.

Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the

concentrated sample to a gel filtration column (e.g., Sephadex G-50 or Sephacryl S-100HR)

to separate proteins based on size.

Analysis: Collect fractions and analyze via SDS-PAGE for purity and activity assays.

Table 2: Example Purification Summary for Native Ficin

Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Extract 500 5000 10 100 1

Ion-Exchange 50 3500 70 70 7

Gel Filtration 15 2500 167 50 16.7

(Note: Values are illustrative and will vary based on source material and specific protocol.)

Ficin Enzyme Activity Assay
The proteolytic activity of ficin is commonly determined using a casein digestion assay. The

assay measures the release of acid-soluble peptides from casein, which is quantified by

measuring the absorbance at 280 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.biosynth.com/p/XF163720/9001-33-6-ficin-from-fig-tree-latex
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation Procedure
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Caption: Workflow for the caseinolytic activity assay of ficin.

Experimental Protocol: Casein Digestion Assay
This protocol is based on standard procedures from Merck and Sigma-Aldrich.
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Reagent Preparation:

Phosphate Buffer (pH 7.0, 300 mM): Prepare by mixing appropriate volumes of monobasic

and dibasic potassium phosphate solutions.

Casein Solution (2% w/v): Dissolve Casein (e.g., Hammarsten grade) in the phosphate

buffer. Heat gently to 80-85°C with stirring to dissolve, but do not boil.

Activator Solution: Prepare a solution containing L-Cysteine and EDTA in water, adjusted

to pH 7.0.

Reaction Cocktail: For the final assay volume, combine the casein solution, phosphate

buffer, and activator solution.

Stop Solution: 5% (w/v) Trichloroacetic Acid (TCA).

Enzyme Dilutions: Prepare serial dilutions of the ficin sample in a cold buffer immediately

before use.

Assay Procedure:

Pipette the reaction cocktail into test tubes (for both samples and a blank).

Equilibrate the tubes in a water bath at 37°C for 5-10 minutes.

To the "Blank" tube, add the TCA stop solution first, then add the enzyme dilution.

To the "Test" tubes, initiate the reaction by adding the ficin enzyme dilution.

Incubate all tubes at 37°C for exactly 20 minutes.

Stop the reaction in the "Test" tubes by adding the TCA solution.

Incubate all tubes for an additional 30 minutes at 37°C to allow for complete protein

precipitation.

Centrifuge or filter the samples to remove the precipitated, undigested casein.
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Measure the absorbance of the clear supernatant at 280 nm against a water or buffer

reference.

Calculation of Activity:

Calculate the change in absorbance (ΔA₂₈₀) by subtracting the absorbance of the blank

from the absorbance of the test samples.

One unit of ficin activity is often defined as the amount of enzyme that releases 1.0 µmole

of tyrosine per minute under the specified conditions. A standard curve using tyrosine is

required for this absolute quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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